Potassium;2-(dimethylamino)-2-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Schiff bases, which are similar to the compound you mentioned, are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis
The general formula for Schiff bases is R1R2C = NR3, where N is bonded to an alkyl or aryl group, but not with hydrogen .Chemical Reactions Analysis
Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions. In organic synthesis, Schiff base reactions play an important role in the formation of carbon–nitrogen bonds .Scientific Research Applications
- EN300-6482591 can undergo oxyanion-initiated polymerization to produce well-defined, water-soluble benzyloxy end-capped homopolymers with varying molecular weights .
- Researchers have harnessed this property for designing drug-delivery systems and modifying biomedical polymer surfaces .
- Block copolymers containing PDMAEMA, a close relative of EN300-6482591, have been explored for flocculation in water and wastewater treatment .
- Recent work has focused on tuning the cloud-point and flocculation temperature of poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles via postpolymerization betainization .
- This system ensures accuracy and reliability for space science satellite projects and data traceability support for next-generation space science .
Micellization and Polymeric Surfactants
Drug Delivery Systems and Biomedical Surfaces
Flocculation and Water Treatment
Tuning Cloud-Point and Flocculation Temperature
Traceability System for Monochromatic X-ray Flux
Indirect Potassium Estimation via Electrocardiogram (ECG) Signal
Mechanism of Action
properties
IUPAC Name |
potassium;2-(dimethylamino)-2-methylpent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEQNKKJBUOUFW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)[O-])N(C)C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;2-(dimethylamino)-2-methylpent-4-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.